5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various cellular targets leading to their diverse biological activities .
Biochemical Pathways
Given the broad range of biological activities of benzofuran derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the construction of the benzofuran and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, benzofuran derivatives can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency and reduce the reaction time for producing benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl, or aryl groups into the compound.
Scientific Research Applications
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Amiodarone
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
Uniqueness
What sets 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid apart is its unique combination of the benzofuran and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)10-6-9(13-14-10)7-1-2-11-8(5-7)3-4-17-11/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFIJYCMAQEVEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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